![molecular formula C21H30N2O2 B3947695 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine
Descripción general
Descripción
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine is a chemical compound that has attracted attention from the scientific research community due to its potential therapeutic applications. This compound is also known as BHDP and has been synthesized through various methods. In
Mecanismo De Acción
BHDP acts as an agonist for the serotonin 5-HT1A receptor, leading to increased serotonin release. This mechanism of action has been linked to its potential use in the treatment of mood disorders. Additionally, BHDP has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
BHDP has been shown to have various biochemical and physiological effects. Studies have shown that BHDP can increase serotonin release, which can lead to improved mood and reduced anxiety. Additionally, BHDP has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BHDP is its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of mood disorders. Additionally, BHDP has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of BHDP is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on BHDP. One potential direction is to further study its potential use in the treatment of neurological disorders, particularly mood disorders and neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could be conducted to investigate the potential toxicity of BHDP and its long-term effects on the body. Finally, research could be conducted to optimize the synthesis method of BHDP to produce higher yields with higher purity.
Conclusion:
In conclusion, BHDP is a chemical compound that has attracted attention from the scientific research community due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its potential use in the treatment of neurological disorders. BHDP acts as an agonist for the serotonin 5-HT1A receptor, leading to increased serotonin release, and has been shown to have anti-inflammatory and antioxidant properties. While BHDP has potential advantages, its toxicity needs to be further studied before it can be used in clinical trials. There are several future directions for research on BHDP, including further studies on its potential use in the treatment of neurological disorders and the optimization of its synthesis method.
Aplicaciones Científicas De Investigación
BHDP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that BHDP has a high affinity for the serotonin 5-HT1A receptor and can act as an agonist, leading to increased serotonin release. This mechanism of action has been linked to its potential use in the treatment of depression, anxiety, and other mood disorders. Additionally, BHDP has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-24-20-5-6-21(25-2)19(13-20)15-23-9-7-22(8-10-23)14-18-12-16-3-4-17(18)11-16/h3-6,13,16-18H,7-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJZTTGEYYUYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



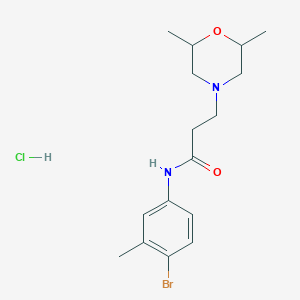
![1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3947613.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(1-phenylcyclopentyl)-1,3,4-oxadiazole](/img/structure/B3947620.png)
![4-butyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3947630.png)
![1-(4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947635.png)
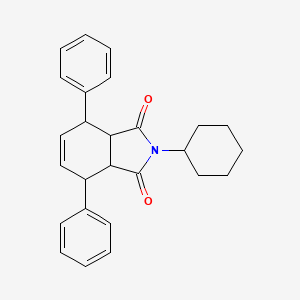
![ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947657.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)
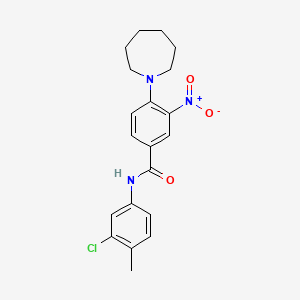
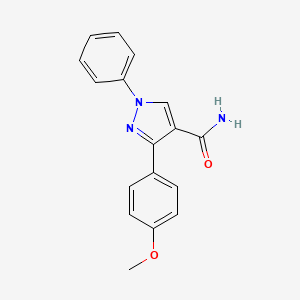
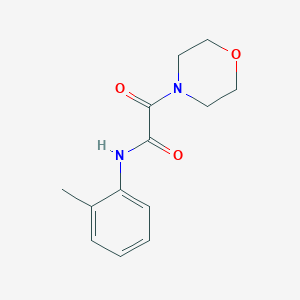
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![2-chloro-N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3947691.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)